3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid
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Overview
Description
3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Acylation Reactions: The compound can react with acyl chlorides to form amides.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Acylation: Acyl chlorides in the presence of a base such as triethylamine are used for acylation reactions.
Major Products
Scientific Research Applications
3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and peptoids.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OtBu.HCl: Similar in structure but with a lysine backbone.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid backbone with a tert-butyl ester group.
Uniqueness
3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)23(13-12-20(24)25)21(26)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,25) |
InChI Key |
ZPJBAAFTMXBVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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